[2-(4-Isopropyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethyl]-(4-methoxy-benzyl)-amine
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Overview
Description
The compound {2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE is a complex organic molecule featuring a combination of oxane and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE typically involves multiple steps:
Formation of the oxane ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropyl group: This step involves the alkylation of the oxane ring using isopropyl halides in the presence of a strong base.
Attachment of the ethyl chain: This is done through a nucleophilic substitution reaction.
Coupling with the methoxyphenyl group: This final step involves the use of a coupling reagent such as a Grignard reagent or organolithium compound to attach the methoxyphenyl group to the ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a strong base.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Bromophenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole
- 2,4-Dimethylphenol
- 4-Isopropenylmethyltoluene
Uniqueness
{2-[2,2-DIMETHYL-4-(PROPAN-2-YL)OXAN-4-YL]ETHYL}[(4-METHOXYPHENYL)METHYL]AMINE: stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its oxane ring and methoxyphenyl group contribute to its versatility and potential for diverse applications.
Properties
Molecular Formula |
C20H33NO2 |
---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)-N-[(4-methoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C20H33NO2/c1-16(2)20(11-13-23-19(3,4)15-20)10-12-21-14-17-6-8-18(22-5)9-7-17/h6-9,16,21H,10-15H2,1-5H3 |
InChI Key |
BKIXVSLKBOMXIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CCOC(C1)(C)C)CCNCC2=CC=C(C=C2)OC |
solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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